N-[(2,5-dimethoxyphenyl)methyl]-4-methyl-2-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,3-thiazole-5-carboxamide
Description
This compound is a thiazole-carboxamide derivative featuring a triazole moiety substituted with a 4-methylphenyl group and a dimethoxyphenylmethyl side chain. Its structural complexity arises from the integration of three heterocyclic systems: a thiazole core, a 1,2,3-triazole ring, and a substituted benzyl group. Such hybrid structures are often designed to enhance binding affinity and selectivity in medicinal chemistry, particularly targeting enzymes or receptors where hydrophobic and hydrogen-bonding interactions are critical . The synthesis likely involves multi-step coupling reactions, as described for analogous thiazole-carboxamides in , where ethyl 4-methylthiazole carboxylates are hydrolyzed and coupled with amines under standard conditions.
Properties
IUPAC Name |
N-[(2,5-dimethoxyphenyl)methyl]-4-methyl-2-[5-methyl-1-(4-methylphenyl)triazol-4-yl]-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O3S/c1-14-6-8-18(9-7-14)29-16(3)21(27-28-29)24-26-15(2)22(33-24)23(30)25-13-17-12-19(31-4)10-11-20(17)32-5/h6-12H,13H2,1-5H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLRRRHXLBGPARB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(N=N2)C3=NC(=C(S3)C(=O)NCC4=C(C=CC(=C4)OC)OC)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,5-dimethoxyphenyl)methyl]-4-methyl-2-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,3-thiazole-5-carboxamide involves multiple steps, starting with the preparation of the core thiazole structure. The reaction conditions typically involve the use of specific reagents and catalysts to facilitate the formation of the desired product. Detailed synthetic routes and reaction conditions are often documented in scientific literature and patents.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve scaling up the reaction conditions, using more efficient catalysts, and implementing purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(2,5-dimethoxyphenyl)methyl]-4-methyl-2-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions can vary, but they often involve controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a more oxidized form of the compound, while reduction may yield a more reduced form. Substitution reactions can result in the formation of new derivatives with different functional groups.
Scientific Research Applications
N-[(2,5-dimethoxyphenyl)methyl]-4-methyl-2-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,3-thiazole-5-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a biochemical probe or as a component in biological assays.
Medicine: The compound could be investigated for its potential therapeutic properties, including its interaction with biological targets.
Industry: It may be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-[(2,5-dimethoxyphenyl)methyl]-4-methyl-2-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. This interaction can lead to various biological effects, depending on the nature of the target and the pathway involved. Detailed studies are required to elucidate the exact mechanism of action and to identify the molecular targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural uniqueness lies in its 2,5-dimethoxyphenylmethyl and 4-methylphenyltriazole substituents. Comparisons with analogues from the evidence highlight key differences:
Key Observations :
- Electron-Donating vs.
- Triazole Positioning : The 1,2,3-triazole in the target compound is substituted at the 4-position, similar to 9d in , which may favor planar binding conformations in enzyme active sites .
- Bioactivity Gaps : While the target compound lacks reported IC₅₀ values, analogues like 7b () show potent anticancer activity, suggesting that the carboxamide-thiazole framework is pharmacologically promising .
Structure-Activity Relationship (SAR) Insights
- Thiazole vs.
- Methoxy vs. Methyl Groups : The dimethoxyphenyl group in the target may enhance metabolic stability compared to simpler methyl substituents (e.g., 9d in ) .
- Triazole Linkers : The 1,2,3-triazole’s rigidity and hydrogen-bonding capacity are critical for binding, as seen in docking studies of 9c and 9g () .
Research Findings and Limitations
- Anticancer Potential: While direct data on the target compound is absent, structurally related thiazole-carboxamides () exhibit low-micromolar IC₅₀ values against HepG-2, suggesting therapeutic promise .
- Computational Predictions: Docking studies () imply that the 4-methylphenyltriazole group could occupy hydrophobic pockets in enzymes, analogous to benzodiazolylphenoxy motifs in 9a–e .
- Synthetic Challenges : The multi-step synthesis risks low yields at the coupling stage, a common issue in carboxamide derivatization () .
Biological Activity
The compound N-[(2,5-dimethoxyphenyl)methyl]-4-methyl-2-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,3-thiazole-5-carboxamide is a synthetic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including relevant case studies, research findings, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features several key structural components:
- Thiazole ring : Known for its diverse biological activities, including anticancer properties.
- Triazole moiety : Often associated with enhanced anticancer effects and other pharmacological activities.
- Dimethoxyphenyl group : This substitution may influence the compound's lipophilicity and interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazole and triazole-containing compounds. For instance, a review indicated that various thiazole derivatives exhibited significant cytotoxicity against several cancer cell lines. Specifically, compounds with a similar structure to our target compound demonstrated IC50 values ranging from 1.61 to 23.30 µg/mL against different cell lines, indicating promising anticancer activity .
Case Studies
- Cytotoxicity Assessment : A study evaluating thiazole derivatives found that modifications in the phenyl ring significantly impacted cytotoxicity. Compounds with electron-donating groups at specific positions showed increased activity against cancer cells .
- Mechanism of Action : Research has shown that triazole-containing hybrids can induce apoptosis in cancer cells by increasing reactive oxygen species (ROS) levels, leading to mitochondrial dysfunction and cytochrome c release . This mechanism may be relevant for our target compound as well.
Structure-Activity Relationship (SAR)
The SAR analysis of similar compounds indicates that:
- The presence of electron-donating groups enhances biological activity.
- The configuration of substituents on the thiazole and triazole rings is critical for optimizing potency.
- The interaction with specific protein targets, such as Bcl-2, is facilitated by hydrophobic contacts and hydrogen bonding .
Other Biological Activities
In addition to anticancer properties, the compound may exhibit other pharmacological effects:
- Anti-inflammatory Activity : Thiazole derivatives have been reported to possess anti-inflammatory properties, which could be beneficial in treating various inflammatory diseases.
- Antimicrobial Effects : Certain triazole compounds have shown antimicrobial activity against a range of pathogens.
Table 1: Biological Activity of Related Compounds
| Compound Name | Structure | IC50 (µg/mL) | Activity Type |
|---|---|---|---|
| Compound A | Thiazole | 1.61 | Anticancer |
| Compound B | Triazole | 2.70 | Anticancer |
| Compound C | Thiazole | 23.30 | Anticancer |
| Mechanism | Description |
|---|---|
| ROS Induction | Increases oxidative stress in cancer cells |
| Mitochondrial Dysfunction | Leads to apoptosis via cytochrome c release |
| Protein Interaction | Hydrophobic contacts with targets like Bcl-2 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
